molecular formula C14H18N2O4 B096649 ((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER CAS No. 19056-88-3

((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER

Cat. No.: B096649
CAS No.: 19056-88-3
M. Wt: 278.3 g/mol
InChI Key: YUYJTQOIHHNZBL-UHFFFAOYSA-N
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Description

((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.3 g/mol. This compound is known for its unique structure, which includes a pyridine ring substituted with a methyl group and an amino group linked to a propanedioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER typically involves the reaction of 4-methylpyridine-2-amine with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through nucleophilic substitution and subsequent condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved typically include binding to the active site of enzymes or receptors, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl {[(pyrimidin-4-yl)amino]methylidene}propanedioate: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    Diethyl {[(4-chloropyridin-2-yl)amino]methylidene}propanedioate: Similar but with a chlorine substituent on the pyridine ring.

Uniqueness

((4-METHYL-2-PYRIDYLAMINO)METHYLIDENE)MALONIC ACID DIETHYL ESTER is unique due to the presence of the 4-methylpyridine moiety, which can impart specific electronic and steric properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

diethyl 2-[[(4-methylpyridin-2-yl)amino]methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-4-19-13(17)11(14(18)20-5-2)9-16-12-8-10(3)6-7-15-12/h6-9H,4-5H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYJTQOIHHNZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC=CC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303620
Record name Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-88-3
Record name NSC159400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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